Caprolactam sulfate
Description
Structure
2D Structure
Properties
CAS No. |
23808-07-3 |
|---|---|
Molecular Formula |
C6H13NO5S |
Molecular Weight |
211.24 g/mol |
IUPAC Name |
azepan-2-one;sulfuric acid |
InChI |
InChI=1S/C6H11NO.H2O4S/c8-6-4-2-1-3-5-7-6;1-5(2,3)4/h1-5H2,(H,7,8);(H2,1,2,3,4) |
InChI Key |
HIGZEFHDFAMPND-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Pathways of Caprolactam Sulfate
Formation of Caprolactam Sulfate (B86663) from Cyclohexanone (B45756) Oxime
The primary industrial route to caprolactam involves the Beckmann rearrangement of cyclohexanone oxime. This reaction is typically carried out in the presence of a strong acid, which leads to the formation of caprolactam sulfate.
Beckmann Rearrangement in Sulfuric Acid and Oleum (B3057394) Media
The conventional and most dominant method for caprolactam production is the liquid-phase Beckmann rearrangement of cyclohexanone oxime using concentrated sulfuric acid or oleum (fuming sulfuric acid) as a catalyst and solvent. chemcess.comuni-stuttgart.deresearchgate.net This process is highly exothermic and achieves a nearly quantitative yield of caprolactam. chemcess.com The immediate product of this acid-induced rearrangement is the bisulfate salt of caprolactam. wikipedia.orgscribd.comatamankimya.com
The Beckmann rearrangement of cyclohexanone oxime is conducted under specific conditions to maximize yield and purity. The reaction temperature is typically maintained between 70°C and 130°C, with a more specific range of 108°C to 118°C often cited. google.com To control the highly exothermic reaction, it is often carried out in a circulation system containing a mixture of caprolactam and sulfuric acid. google.com
Key parameters influencing the reaction include:
Temperature: Control is crucial to prevent side reactions and ensure product quality. chemcess.com
Acid to Oxime Ratio: The molar ratio of acid (sulfuric acid and SO₃) to cyclohexanone oxime is a critical factor. One patented process specifies an acid to oxime molar ratio of 1.0 to 1.8. google.com
Oleum Concentration: Fuming sulfuric acid with a free sulfur trioxide (SO₃) content of 8% to 20% is commonly used. google.com In some configurations, the free SO₃ content in the reaction mixture is maintained between 1.0% and 14% by weight. google.com
Multi-stage Reaction: To optimize the process and manage the heat generated, the rearrangement can be performed in multiple stages. For instance, in a two-stage process, the first stage might be charged with 60 to 95 parts by weight of cyclohexanone oxime and the full amount of oleum, while the subsequent stage receives the remaining 5 to 40 parts of the oxime. google.com
The following table summarizes typical reaction conditions:
| Parameter | Value | Reference |
| Reaction Temperature | 70°C - 130°C | google.com |
| Optimal Temperature | 108°C - 118°C | google.com |
| Acid:Oxime Molar Ratio | 1.0 - 1.8 | google.com |
| Free SO₃ in Oleum | 8% - 20% | google.com |
| Free SO₃ in Reaction Mixture | 1.0% - 14% | google.com |
Acid Concentration: The use of oleum is crucial as it acts as both a catalyst and a dehydrating agent, preventing side reactions like the hydrolysis of the oxime. researchgate.net The concentration of free SO₃ in the oleum is a key parameter, with typical industrial processes using oleum containing 8% to 20% free SO₃. google.com The reaction mixture itself is maintained with a specific weight ratio of sulfuric acid to caprolactam, typically between 1.0 and 2.0. google.com
Solvents: While the reaction is often carried out in the acid medium itself, inert organic solvents can be used. For example, a solution of cyclohexanone oxime in an inert solvent can be introduced into the reaction. google.com One study demonstrated the use of cyclooctane (B165968) as a solvent in a microreactor setup, achieving high selectivity towards ε-caprolactam. researchgate.net However, the use of such solvents can complicate product purification on an industrial scale. researchgate.net
The following table outlines the influence of acid and solvent conditions:
| Factor | Description | Reference |
| Acid Medium | Concentrated sulfuric acid or oleum acts as a catalyst and solvent. | chemcess.comuni-stuttgart.de |
| Oleum SO₃ Content | Typically 8% to 20% free SO₃ to drive the reaction and prevent hydrolysis. | researchgate.netgoogle.com |
| Inert Solvents | Can be used to dissolve cyclohexanone oxime before addition to the acid. | google.com |
| Solvent Example | Cyclooctane has been used in microreactors, achieving ~99% selectivity. | researchgate.net |
Reaction Conditions and Stoichiometric Considerations
Alternative Oxime Rearrangement Routes Yielding this compound Precursors
While the direct rearrangement in sulfuric or oleum is dominant, other routes involving the formation of a caprolactam precursor that is subsequently treated to yield this compound exist. One notable alternative is the photochemical process developed by Toray, known as photonitrosation (PNC). chemcess.com This process bypasses the conventional synthesis of cyclohexanone oxime by directly converting cyclohexane (B81311) to cyclohexanone oxime dihydrochloride (B599025) using nitrosyl chloride (NOCl). chemcess.com The resulting oxime dihydrochloride then undergoes a Beckmann rearrangement with oleum to produce caprolactam, which exists as its sulfate salt in the acidic medium. chemcess.com
Formation of this compound from Cyclohexanecarboxylic Acid (Snia Viscosa Process)
An alternative industrial route to caprolactam that also involves the formation of this compound is the Snia Viscosa process, which starts from cyclohexanecarboxylic acid. wikipedia.orggoogle.com This method, developed in the 1960s, offers a different pathway that does not proceed via cyclohexanone oxime. chemcess.comgoogle.com
Nitrosodecarboxylation and Rearrangement Mechanisms
The core of the Snia Viscosa process is the treatment of cyclohexanecarboxylic acid with nitrosylsulfuric acid in a sulfuric acid medium. chemcess.comwikipedia.org This step combines nitrosation and rearrangement to directly form caprolactam. chemcess.com
The reaction mechanism is thought to involve the following key steps:
Nitrosodecarboxylation: Cyclohexanecarboxylic acid reacts with nitrosylsulfuric acid (NOHSO₄), which is prepared by absorbing nitrous gases in oleum. chemcess.com
Rearrangement: This is followed by a rearrangement that leads to the formation of caprolactam. chemcess.com It has been postulated that pentamethyleneketen is an intermediate in this process. rsc.org
The reaction is typically carried out in a multistage reactor using a 73% solution of nitrosylsulfuric acid in sulfuric acid. chemcess.com To maintain a conversion rate of about 50%, the process is conducted in boiling cyclohexane under atmospheric pressure. chemcess.com The resulting product stream contains caprolactam in a sulfuric acid solution, which is then subjected to hydrolysis and extraction to isolate the final product. chemcess.com
Synthesis of Functionalized Caprolactam-Based Ionic Liquids
The synthesis of ionic liquids (ILs) derived from caprolactam, particularly those incorporating sulfate anions, can be achieved through various methodologies. These methods range from direct neutralization of the caprolactam base with a corresponding acid to more complex multi-step procedures designed to introduce specific functional groups onto the caprolactam cation. The choice of synthetic pathway often depends on the desired properties and the intended functionality of the final ionic liquid.
Preparation of SO₃H-Functionalized Caprolactamium Hydrogen Sulfate Derivatives
A key strategy for enhancing the properties of caprolactam-based ionic liquids, such as their Brønsted acidity, is the incorporation of a sulfonic acid (SO₃H) functional group. mdpi.comresearchgate.net The synthesis of these functionalized ILs, such as 1-(3-sulfonic group) propylcaprolactamium hydrogen sulfate and 1-(4-sulfonic group) butylcaprolactamium hydrogen sulfate, is typically achieved through a two-step process. mdpi.com
The initial step involves the formation of a zwitterionic intermediate. This is accomplished by reacting caprolactam with a suitable sultone, such as 1,3-propane sultone or 1,4-butane sultone, in a solvent-free environment. mdpi.com The mixture is stirred at an elevated temperature (e.g., 60 °C) for an extended period (e.g., 24 hours) to ensure complete reaction. The resulting zwitterion product is then purified by washing with a non-polar solvent like toluene (B28343) and dried under vacuum to yield a white powder. mdpi.com
In the second step, the purified zwitterion is reacted with concentrated sulfuric acid. mdpi.com An equimolar amount of sulfuric acid is added dropwise to the zwitterion, and the mixture is stirred vigorously at a higher temperature (e.g., 80 °C) for several hours until the solid zwitterion is fully dissolved. mdpi.com This reaction protonates the zwitterion, yielding the desired SO₃H-functionalized caprolactamium hydrogen sulfate ionic liquid. mdpi.comresearchgate.net The structures of these functionalized ionic liquids are presented below.
| Abbreviation | Full Chemical Name | Structure |
|---|---|---|
| [HSO₃-pCPL][HSO₄] | 1-(3-sulfonic group) propylcaprolactamium hydrogen sulfate | ![]() |
| [HSO₃-bCPL][HSO₄] | 1-(4-sulfonic group) butylcaprolactamium hydrogen sulfate | ![]() |
Note: Placeholder images are used for chemical structures.
Research has demonstrated that the presence of the SO₃H-functional group on the caprolactam cation results in a stronger Brønsted acidity compared to non-functionalized caprolactam-based ILs. mdpi.comresearchgate.net Furthermore, the length of the carbon chain linking the sulfonic group can influence the acidity, with a longer chain resulting in a stronger acid. mdpi.com
Neutralization Reactions for Generating this compound Ionic Liquids
A more direct and atom-economical method for synthesizing caprolactam-based ionic liquids is through a simple acid-base neutralization reaction. researchgate.netresearchgate.netacs.org This approach involves treating caprolactam, which acts as a Brønsted base, with a suitable Brønsted acid, such as sulfuric acid (H₂SO₄). researchgate.netsdiarticle4.comjournalajacr.com This reaction leads to the formation of ɛ-caprolactamium hydrogen sulfate ([CPL][HSO₄]), an ionic liquid that has been utilized for decades as a reaction medium in the large-scale industrial production of ɛ-caprolactam itself. researchgate.net
The synthesis procedure is straightforward. In a typical laboratory preparation, caprolactam is dissolved in water in a flask. sdiarticle4.com The flask is cooled in an ice bath, and a molar equivalent of sulfuric acid is added slowly and dropwise while stirring. sdiarticle4.com The reaction is highly exothermic, necessitating careful temperature control. researchgate.net After the addition is complete, the mixture is typically left to stand for a period before the water is removed under vacuum, yielding the final ionic liquid product. researchgate.net
The formation of the ionic liquid is confirmed through spectroscopic analysis, such as Fourier transform infrared (FTIR) and Raman spectroscopy. researchgate.netsdiarticle4.com The spectra of the resulting product show significant shifts in the characteristic absorption bands compared to pure caprolactam, notably in the N–H and C=O stretching regions, which indicates the formation of the caprolactamium cation and its interaction with the hydrogen sulfate anion. sdiarticle4.com
| Reactant 1 (Base) | Reactant 2 (Acid) | Product (Ionic Liquid) | Abbreviation |
|---|---|---|---|
| Caprolactam | Sulfuric Acid | Caprolactamium Hydrogen Sulfate | CPSA / [CPL][HSO₄] |
This neutralization method is versatile and has been used to prepare a range of caprolactam-based ionic liquids by reacting caprolactam with various other Brønsted acids, including both organic and inorganic types. researchgate.netsdiarticle4.comjournalajacr.com
Catalytic Science and Applications of Caprolactam Sulfate Systems
Caprolactam Sulfate (B86663) as a Brønsted Acid Catalyst
Caprolactam-based ionic liquids, particularly those functionalized with sulfonic acid groups, have emerged as effective Brønsted acid catalysts in various organic transformations. Their utility stems from their strong acidity, which can be tailored by modifying their chemical structure.
Catalytic Activity in Transesterification Reactions (e.g., Biodiesel Production)
The transesterification of vegetable oils with short-chain alcohols to produce fatty acid methyl esters (FAME), or biodiesel, is a key area where caprolactam sulfate-based catalysts have demonstrated significant potential. These ionic liquids serve as efficient and reusable catalysts, offering a greener alternative to conventional homogeneous acid catalysts like sulfuric acid, which are associated with corrosion and separation challenges. mdpi.comrsc.org
A direct correlation exists between the Brønsted acidity of caprolactam-based ionic liquids and their catalytic activity in transesterification. mdpi.comresearchgate.net The strength of the Brønsted acidity, often determined using the Hammett method, dictates the catalyst's ability to protonate the carbonyl group of triglycerides, a crucial step in the reaction mechanism. mdpi.comresearchgate.net Studies have shown that the catalytic performance of these ionic liquids follows the order of their acidic strength. mdpi.comresearchgate.net For instance, the acidity of various caprolactam-based ionic liquids was found to be in the order: [HSO₃-bCPL][HSO₄] > [HSO₃-pCPL][HSO₄] > [CPL][HSO₄] ≈ H₂SO₄. mdpi.comresearchgate.net This order directly corresponds to their effectiveness in catalyzing the transesterification of Jatropha oil. mdpi.com
Table 1: Correlation between Acidity and Catalytic Activity of Caprolactam-Based Ionic Liquids
| Ionic Liquid Catalyst | Hammett Acidity (H₀) | Biodiesel Yield (%) |
| [HSO₃-bCPL][HSO₄] | Strongest | Highest |
| [HSO₃-pCPL][HSO₄] | Stronger | High |
| [CPL][HSO₄] | Weaker | Lower |
This table illustrates the direct relationship between the Brønsted acidity of different caprolactam-based ionic liquids and their catalytic efficiency in biodiesel production. The data is based on findings from the transesterification of Jatropha oil. mdpi.comresearchgate.net
The introduction of a sulfonic acid (-SO₃H) group onto the caprolactam cation significantly enhances the catalytic activity of the resulting ionic liquid. mdpi.comresearchgate.net This functionalization creates a stronger Brønsted acid compared to the non-functionalized caprolactam hydrogen sulfate. mdpi.comresearchgate.net The presence of the sulfonic group provides a readily available proton (H⁺) source, which is essential for the catalytic cycle of transesterification. mdpi.com
Research has demonstrated that SO₃H-functionalized caprolactam-based ionic liquids exhibit superior catalytic activity not only compared to their non-functionalized counterparts but also to other functionalized ionic liquids like those based on pyridine. mdpi.com The length of the alkyl chain connecting the sulfonic group to the caprolactam ring also influences the acidity and, consequently, the catalytic performance. A longer carbon chain has been shown to result in a stronger acidity. mdpi.comresearchgate.net For example, 1-(4-sulfonic group) butylcaprolactamium hydrogen sulfate ([HSO₃-bCPL][HSO₄]) shows higher activity than 1-(3-sulfonic group) propylcaprolactamium hydrogen sulfate ([HSO₃-pCPL][HSO₄]). mdpi.com
Under optimized conditions, using [HSO₃-bCPL][HSO₄] as a catalyst for the transesterification of Jatropha oil with methanol, a biodiesel yield exceeding 95% can be achieved at 140 °C within 3 hours. mdpi.comresearchgate.net Furthermore, these ionic liquid catalysts demonstrate good reusability, a critical factor for industrial applications. mdpi.comresearchgate.net
Acidity-Activity Correlations in Caprolactam-Based Ionic Liquids
Catalytic Role in Esterification Processes
Caprolactam-based task-specific ionic liquids (TSILs) have proven to be highly effective catalysts for esterification reactions, such as the reaction between acetic acid and ethanol (B145695) to produce ethyl acetate (B1210297). sioc-journal.cn These catalysts offer several advantages over traditional catalysts like sulfuric acid, including lower corrosion rates, cleaner processing, and extended usability. sioc-journal.cn
A study involving four different caprolactam TSILs, including 1-(3-sulfopropyl)caprolactam hydrogen sulfate, demonstrated high yields of ethyl acetate (up to 93.8%) under optimized conditions. sioc-journal.cn The ionic liquid could be reused for at least 10 cycles while maintaining high activity. sioc-journal.cn The ability of these ionic liquids to form a separate phase from the ester product simplifies the separation process. sioc-journal.cn
Table 2: Performance of [C₃SO₃HCP]HSO₄ in the Esterification of Various Carboxylic Acids with Ethanol
| Carboxylic Acid | Ethyl Ester Yield (%) |
| Acetic Acid | 93.8 |
| Propionic Acid | High |
| Butyric Acid | High |
This table showcases the high catalytic activity of 1-(3-sulfopropyl)caprolactam hydrogen sulfate in producing a series of ethyl esters, indicating its versatility in esterification reactions. sioc-journal.cn
Co-catalytic Systems Involving Caprolactam Hydrogen Sulfate
Caprolactam hydrogen sulfate ([CPL]HSO₄) can also function as a component in co-catalytic systems. For instance, it has been used in combination with metal halides for the efficient production of 5-hydroxymethylfurfural. mdpi.com This demonstrates the versatility of this compound in various catalytic applications beyond its role as a primary catalyst.
This compound as a Reaction Medium in Beckmann Rearrangement
The Beckmann rearrangement, the industrial process for converting cyclohexanone (B45756) oxime to ε-caprolactam (the precursor to Nylon 6), traditionally uses fuming sulfuric acid or oleum (B3057394) as both a catalyst and a solvent. chemcess.comwikipedia.org This process, however, is highly exothermic and results in the formation of a significant amount of ammonium (B1175870) sulfate as a by-product during neutralization. chemcess.comnexanteca.com
Caprolactam-based Brønsted acidic ionic liquids have been investigated as a "green" alternative medium for this rearrangement. researchgate.net A key innovation is the use of an ionic liquid where the caprolactam product itself is a component of the catalyst system. This creates a dynamic equilibrium between the newly formed caprolactam and the caprolactam within the ionic liquid structure. researchgate.net
This approach offers several advantages. The strong interaction between the caprolactam product and the acidic ionic liquid is mitigated, facilitating the extraction of the desired product with an organic solvent after the reaction. researchgate.net Using a caprolactam-based ionic liquid as the reaction medium can lead to high conversion and selectivity at milder temperatures (e.g., 100 °C). researchgate.net In-situ FT-Raman spectroscopy has confirmed the occurrence of the Beckmann rearrangement within these ionic liquids. researchgate.net The use of these systems has the potential to create a cleaner, more efficient process for ε-caprolactam production by reducing by-product formation. nexanteca.comresearchgate.net
Investigation of its Function as an Ionic Liquid Solvent and Catalyst
The industrial production of ε-caprolactam, primarily through the Beckmann rearrangement of cyclohexanone oxime, has historically relied on the use of oleum or concentrated sulfuric acid. This process inadvertently creates ε-caprolactamium hydrogen sulfate as a key reactive intermediate. researchgate.net This compound is, in fact, an ionic liquid (IL), a salt that is liquid at low temperatures. researchgate.net For decades, the large-scale manufacturing of ε-caprolactam has utilized this ionic liquid as the reaction medium. researchgate.net The dissolved sulfur trioxide in the system reacts with caprolactam to form caprolactamium hydrogen sulfate, which is stable up to 140°C and provides a safe reaction environment due to its very low vapor pressure. researchgate.net
More recently, research has focused on designing specific Brønsted acidic ionic liquids derived from caprolactam to function as dual-role solvent-catalysts. These ILs are synthesized for applications like the Beckmann rearrangement and other chemical processes. mdpi.commdpi.com For instance, SO3H-functionalized caprolactam-based ionic liquids have been developed and show higher catalytic activity compared to non-functionalized versions, attributed to their strong Brønsted acidity. mdpi.com In one-step synthesis processes, acidic ionic liquids such as [HSO3-b-N(CH3)3]HSO4 have been investigated as both the reaction medium and the catalyst for producing ε-caprolactam from cyclohexanone and hydroxylamine (B1172632). The ionic liquid, a type of quaternary ammonium salt sulfonic acid, demonstrates good solubility for the ketone, oxime, and amide involved in the reaction, facilitating its dual function.
Enhanced Reaction Environment and Selectivity Considerations
The use of caprolactam-based ionic liquids offers an enhanced reaction environment, leading to improved outcomes and addressing issues associated with traditional methods, such as equipment corrosion and the generation of large amounts of ammonium sulfate byproduct. dergipark.org.tr These ionic liquids can be engineered to have tunable acidity, which strongly influences reaction efficiency and product selectivity. researchgate.net
In the one-step synthesis of ε-caprolactam, the molar ratio of the ionic liquid to the reactant is a critical factor. As the amount of the acidic ionic liquid [HSO3-b-N(CH3)3]HSO4 increases, the system's acidity rises, which in turn increases the yield of ε-caprolactam from the Beckmann rearrangement of the intermediate cyclohexanone oxime. However, an optimal ratio exists; beyond a certain point, the yield of the intermediate decreases, slowing the subsequent rearrangement.
Research into novel Brønsted acidic ionic liquids, such as [CPL][2MSA] (a caprolactam-methanesulfonic acid IL), highlights their potential. This specific IL, acting as both catalyst and solvent, achieved 100% conversion of cyclohexanone oxime with 95% selectivity to ε-caprolactam under optimized conditions without needing any co-catalysts. mdpi.com Furthermore, caprolactam itself has been studied as an additive in sulfuric acid for the alkylation of isobutane (B21531) and butene. The addition of 1.0 wt% caprolactam was found to be optimal, improving the selectivity of C8 alkanes from approximately 80% to 88%, which is attributed to the increased solubility of isobutane in the sulfuric acid. researchgate.net
Table 1: Catalytic Performance in One-Step ε-Caprolactam Synthesis This interactive table summarizes the yield of products under optimal conditions using an acidic ionic liquid as both catalyst and medium.
| Catalyst System | Reactants | Product | Yield |
|---|---|---|---|
| Acidic IL [HSO3-b-N(CH3)3]HSO4 | Cyclohexanone, Hydroxylamine | Cyclohexanone Oxime (CPO) | 35.9% |
| Acidic IL [HSO3-b-N(CH3)3]HSO4 | Cyclohexanone, Hydroxylamine | ε-Caprolactam (CPL) | 20.4% |
Table 2: Performance of [CPL][2MSA] in Beckmann Rearrangement This interactive table shows the efficiency of a novel Brønsted acidic ionic liquid in converting cyclohexanone oxime to caprolactam.
| Catalyst | Reactant | Conversion | Selectivity | Reaction Time | Temperature |
|---|---|---|---|---|---|
| [CPL][2MSA] | Cyclohexanone Oxime (CHO) | 100% mdpi.com | 95% (to CPL) mdpi.com | 2 hours mdpi.com | 90°C mdpi.com |
Catalytic Systems in Hydroxylamine Production for Caprolactam Synthesis
The production of caprolactam is intrinsically linked to the synthesis of its precursor, cyclohexanone oxime, which in turn requires hydroxylamine. chemcess.comgoogle.com Industrial routes for producing hydroxylamine often result in the formation of hydroxylamine sulfate. chemcess.comupubscience.com One of the main traditional methods is the nitric oxide catalytic reduction method. upubscience.com In this process, ammonia (B1221849) (NH3) is first oxidized over a platinum (Pt) catalyst at high temperatures to generate nitric oxide (NO). upubscience.com This NO is then subjected to catalytic hydrogenation in a dilute inorganic acid solution, such as sulfuric acid, using a suspended platinum catalyst to produce hydroxylamine sulfate. upubscience.com This method is noted for yielding high-purity hydroxylamine with minimal by-products. upubscience.com Another conventional approach is the Raschig process, where raw materials like ammonia, carbon dioxide, and sulfur dioxide react to ultimately form hydroxylamine sulfate. chemcess.com
Hydroxylamine Sulfate as a Key Intermediate in Industrial Routes
The Raschig process, while stable, is known for producing significant quantities of ammonium sulfate as a low-value by-product. upubscience.com For every ton of caprolactam produced using this route, about 4.5 tons of ammonium sulfate can be generated. upubscience.com During the oximation step with hydroxylamine sulfate, sulfuric acid is liberated, which is typically neutralized with ammonia, contributing to the formation of the ammonium sulfate by-product. chemcess.compnas.org A typical solution from this process, known as "Raschig solution," might contain 12% hydroxylamine sulfate, 25% ammonium sulfate, and about 8% sulfuric acid. upubscience.com Due to these by-products and the use of sulfuric acid, there is a significant drive towards developing "green" processes, such as those that generate hydroxylamine in situ to avoid the large-scale production of ammonium sulfate. upubscience.compnas.orgnih.gov
Mechanistic and Kinetic Studies Involving Caprolactam Sulfate
Reaction Mechanisms of Beckmann Rearrangement Initiated or Mediated by Caprolactam Sulfate (B86663)
The fundamental mechanism of the Beckmann rearrangement involves the conversion of an oxime to an amide or lactam. numberanalytics.com This transformation is catalyzed by acids, with sulfuric acid being the most common choice in commercial lactam production. wikipedia.org
The generally accepted mechanism for the Beckmann rearrangement begins with the protonation of the hydroxyl group on the oxime by an acid. wikipedia.orgkuleuven.be This step converts the hydroxyl group into a better leaving group (H₂O). Following protonation, a concerted reaction occurs where the alkyl group positioned anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the expulsion of water and the formation of a nitrilium ion intermediate. wikipedia.orgnumberanalytics.com This rearrangement is the key step of the process. The nitrilium ion is subsequently attacked by a nucleophile, typically water (solvolysis), to form an imidate, which then tautomerizes to the final stable amide product, ε-caprolactam. wikipedia.org
In concentrated sulfuric acid solutions, which are used in industrial manufacturing, the ε-caprolactam product exists in its protonated form, caprolactamium hydrogen sulfate. researchgate.netnii.ac.jpgoogle.com Computational studies on the rearrangement in a sulfate environment have explored the reaction's energy profile. One study indicated that the involvement of a sulfate oxime ester does not have a significant effect on the rate-determining migration-elimination step. kuleuven.be For the rearrangement of cyclohexanone-oxime, the relief of ring strain facilitates a third possible reaction mechanism that leads directly to protonated caprolactam in a single concerted step, bypassing the formation of intermediate complexes. wikipedia.org
The concept of using ionic liquids (ILs) as both the solvent and catalyst for the Beckmann rearrangement has been extensively studied, inspired by the in-situ formation of caprolactamium hydrogen sulfate in the traditional process. acs.org Researchers have synthesized various Brønsted acidic ionic liquids to create more environmentally benign and efficient systems. core.ac.ukmdpi.com
The structure of these ionic liquids, particularly the nature of the cation and the molar ratio of sulfuric acid, has a strong influence on the reaction's efficiency. core.ac.ukresearchgate.net For instance, protic ionic liquids synthesized from nitrogen bases (like 1-methylimidazole) and sulfuric acid have shown high catalytic activity. core.ac.uk Adjusting the molar ratio of sulfuric acid allows for the tuning of the IL's acidity, which directly impacts its catalytic performance. core.ac.ukresearchgate.net In studies using novel caprolactam-based Brønsted acidic ionic liquids, such as caprolactam-methanesulfonic acid ([CPL][2MSA]), a dynamic exchange is expected between the caprolactam product and the caprolactam component of the ionic liquid. mdpi.comsci-hub.se This approach has achieved high conversion and selectivity under mild conditions. sci-hub.sedergipark.org.tr The dipole moment of the ionic liquid can also play a role; a higher dipole moment in the IL is thought to accelerate chemical bond formation and non-bonding interactions, thus enhancing the reaction. mdpi.com
Protonation and Rearrangement Pathways in Sulfate Media
Kinetic Analysis of Catalytic Reactions Utilizing Caprolactam Sulfate Ionic Liquids
Kinetic studies are crucial for understanding reaction rates and optimizing process conditions for industrial applications. The Beckmann rearrangement in ionic liquid systems has been the subject of detailed kinetic analysis.
The Beckmann rearrangement is often analyzed using established kinetic models. For some catalytic systems, the reaction has been found to follow first-order kinetics, and the activation energy (Ea) has been calculated accordingly. researchgate.netdntb.gov.ua The activation energy is a critical parameter, with lower values indicating a more favorable reaction pathway. For the reaction catalyzed by the [CPL][2MSA] ionic liquid, the activation energy was found to be lower than that of other reported liquid catalysts, highlighting its potential as a promising candidate for industrial use. mdpi.com
Table 1: Activation Energies (Ea) for Beckmann Rearrangement in Different Catalytic Systems
| Catalyst System | Activation Energy (Ea) | Reference |
|---|---|---|
| Trifluoroacetic acid with acetonitrile (B52724) | Not specified, but model developed | researchgate.net |
| [CPL][2MSA] | Lower than other reported liquid catalysts | mdpi.com |
| H-[Al]-MFI zeolite | 31.46 kcal/mol (rate-determining step) | researchgate.net |
| H-[B]-MFI zeolite | 24.33 kcal/mol (rate-determining step) | researchgate.net |
This table presents a comparison of activation energies from various studies to provide context for the kinetic favorability of different catalytic approaches to the Beckmann rearrangement.
To maximize the yield of ε-caprolactam and minimize byproducts, reaction parameters are carefully optimized. Key parameters include temperature, reaction time, and the molar ratio of the catalyst to the reactant.
Studies on caprolactam-based ionic liquids have shown that conversion and selectivity increase significantly when the molar ratio of the acidic component to the cyclohexanone (B45756) oxime is raised. sci-hub.se For example, increasing the molar ratio of [NHC][BF4] to oxime from 2/1 to 4/1 resulted in a substantial improvement in both conversion and selectivity. sci-hub.se Similarly, reaction temperature is a critical factor; optimizing the temperature can lead to high conversion rates in shorter reaction times. mdpi.com The introduction of additives or co-solvents can also enhance the reaction rate. In a system using trifluoroacetic acid as the catalyst, adding 10 wt% of acetonitrile resulted in the fastest reaction rate. researchgate.netkaimosi.com
Table 2: Effect of Reaction Parameters on Cyclohexanone Oxime Conversion and Selectivity
| Catalyst System | Parameter Varied | Value | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| [NHC][BF4] IL | Molar Ratio (IL/Oxime) | 2/1 | 75.3 | 80.1 | sci-hub.se |
| [NHC][BF4] IL | Molar Ratio (IL/Oxime) | 3/1 | 82.4 | 85.2 | sci-hub.se |
| [NHC][BF4] IL | Molar Ratio (IL/Oxime) | 4/1 | 90.5 | 92.3 | sci-hub.se |
| [CPL][2MSA] IL | Temperature | 90 °C | 100 | 95 | dergipark.org.tr |
| [CPL][2MSA] IL | Reaction Time | 2 h | 100 | 95 | dergipark.org.tr |
This interactive table demonstrates how adjusting reaction conditions such as catalyst ratio, temperature, and additives can be used to optimize the outcome of the Beckmann rearrangement.
Determination of Reaction Orders and Rate Constants
Intermediate Characterization and Reaction Pathway Elucidation
The elucidation of the reaction pathway and the characterization of transient intermediates are essential for a complete understanding of the reaction mechanism. The primary intermediate species in the Beckmann rearrangement is the nitrilium ion. scribd.comnumberanalytics.com
Modern spectroscopic techniques have been employed to observe the reaction as it happens. In-situ Fourier-transform Raman (FT-Raman) spectroscopy has been used to monitor the liquid-phase Beckmann rearrangement in a [CPL][2MSA] ionic liquid. researchgate.netdntb.gov.ua This technique helped to reveal the reaction route and confirm the presence of significant hydrogen bonding between the cyclohexanone oxime and the ionic liquid. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the state of the product within the acidic medium. NMR studies confirmed that in highly acidic environments like concentrated sulfuric acid or oleum (B3057394), ε-caprolactam is protonated, existing as the caprolactamium hydrogen sulfate ionic liquid. acs.orgresearchgate.net In other organocatalytic systems, such as those using trifluoroacetic acid, intermediates like trifluoroacetyl cyclohexanone oxime and N-trifluoroacetyl caprolactam have been successfully identified and characterized. unive.it
Advanced Analytical Methodologies for Caprolactam Sulfate Systems
Spectroscopic Characterization Techniques
Spectroscopy offers powerful tools for probing the molecular characteristics and composition of caprolactam sulfate (B86663) systems, from quantifying trace impurities to determining the fundamental properties of novel solvent media.
Laser Raman Spectroscopy (LRS) has been effectively utilized for the quantitative analysis of common sulfate-related impurities in ε-caprolactam, namely ammonium (B1175870) sulfate and sodium sulfate. rsc.orgrsc.org This technique is advantageous because it can provide a distinct chemical 'fingerprint' for each compound based on the vibrations of its chemical bonds. rsc.orgondavia.com The intensity of the spectral signal is linearly proportional to the concentration of the compound in the sample. ondavia.com
In the analysis of ε-caprolactam, a well-defined and characteristic peak for the monomer is observed at a Raman shift of 746 cm⁻¹. rsc.orgresearchgate.net The sulfate impurities also exhibit distinct peaks, which are used for their quantification. Ammonium sulfate is identified by its S-O bond vibration at 975 cm⁻¹, while sodium sulfate shows a similar band at 994 cm⁻¹. rsc.org
For quantitative measurement, calibration graphs are established by plotting the ratio of the impurity peak intensity to the caprolactam peak intensity against the inverse molar fraction of caprolactam. rsc.orgresearchgate.net This relationship provides a linear calibration line, allowing for the determination of impurity concentrations. rsc.orgrsc.org The detection limits for these sulfate impurities are reported to be better than 1 mole percent. rsc.orgrsc.orgresearchgate.net
| Compound | Characteristic Raman Peak (cm⁻¹) | Calibration Line Equation (vs. ε-Caprolactam) |
|---|---|---|
| ε-Caprolactam | 746 | N/A |
| Ammonium Sulfate | 975 | I₉₇₅/I₇₄₆ = 2.78 * χcap⁻¹ - 2.23 |
| Sodium Sulfate | 994 | I₉₉₄/I₇₄₆ = 4.26 * χcap⁻¹ - 4.45 |
Table 1. Characteristic Raman peaks and calibration equations for the quantitative analysis of sulfate impurities in ε-caprolactam. rsc.orgrsc.orgI represents the relative Raman intensity at the specified wavenumber, and χcap is the molar fraction of caprolactam. rsc.orgrsc.orgresearchgate.net
UV-Visible spectroscopy is a key method for determining the Brønsted acidity of caprolactam-based ionic liquids (ILs), such as caprolactam hydrosulfate ([CPL][HSO₄]). mdpi.comresearchgate.net The acidity strength is a critical property of these ILs, especially when they are used as catalysts in chemical reactions. mdpi.com The Hammett acidity function (H₀) is used to express this strength and can be determined using the Hammett indicator method with a UV-visible spectrophotometer. mdpi.comresearchgate.net
The method involves using an indicator, such as 4-nitroaniline (B120555), and measuring its absorption spectra in solutions of the ionic liquid. mdpi.com The maximal absorbance of the unprotonated form of 4-nitroaniline occurs at a specific wavelength (e.g., 380 nm). mdpi.com By determining the molar ratio of the unprotonated to the protonated forms of the indicator from the measured absorbances, the Hammett acidity function (H₀) can be calculated. mdpi.com A lower H₀ value signifies a stronger Brønsted acidity. mdpi.com
Research has shown that modifying the cation core of caprolactam-based ILs, for instance by adding a sulfonic group, can result in stronger Brønsted acidity compared to the parent IL or even sulfuric acid at the same concentration. mdpi.comresearchgate.net
| Ionic Liquid / Acid | Hammett Acidity (H₀) Value |
|---|---|
| [NHC][BF₄] | -0.22 |
| [HSO₃-bCPL][HSO₄] | Lower than [HSO₃-pCPL][HSO₄] |
| [HSO₃-pCPL][HSO₄] | Lower than [CPL][HSO₄] |
| [CPL][HSO₄] | Approximately equal to H₂SO₄ |
| [CPL][2MSA] | 2.03 |
| [CPL][3MSA] | 1.89 |
Table 2. Comparative Hammett acidity function (H₀) values for various caprolactam-based Brønsted acidic ionic liquids and related compounds. mdpi.comresearchgate.netsci-hub.semdpi.com A lower H₀ value indicates stronger acidity. mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and powerful tool for the structural characterization of ionic liquids, including those based on caprolactam. sci-hub.senih.gov The presence of multiple NMR-active nuclei in ILs allows for the extensive use of multinuclear NMR experiments. nih.gov Techniques such as ¹H and ¹³C NMR are routinely used to elucidate the structure of newly synthesized ionic liquids and to understand the covalent interactions they may form. sci-hub.senih.gov
Chemical shifts and multinuclear coupling constants are fundamental parameters derived from NMR spectra that provide detailed information about the chemical environment of the atoms within the molecule, confirming the proposed structure. nih.gov For caprolactam-based ILs, ¹H NMR can be used to analyze the structure and interactions, such as studying the absorption of sulfur dioxide in eutectic ionic liquids formed with caprolactam. researchgate.net Beyond simple structural confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can probe inter-ionic interactions, while pulsed-field gradient (PFG) methods are used to investigate transport properties. nih.govresearchgate.net
UV-Visible Spectroscopy for Acidity Determination of Ionic Liquids
Chromatographic Methods for Product and Impurity Profiling
Chromatographic techniques are essential for separating and identifying impurities within caprolactam products, which is critical for quality control. researchgate.net A variety of methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed for creating a detailed impurity profile. chromatographyonline.com
Gas chromatography, often coupled with a mass spectrometry (MS) detector (GC-MS), is a powerful technique for this purpose. researchgate.net In one application, the residual solution from a benzene (B151609) extraction of crude caprolactam was analyzed, successfully separating 28 different compounds, of which 24 were identified by comparing their mass spectra with library data. researchgate.net GC methods have been developed using columns like Carbowax 20M on an alkali-treated Chromosorb P support to separate key impurities. rroij.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another frequently used technique for generating chromatographic impurity profiles. chromatographyonline.comrroij.com The development of a robust RP-HPLC method often involves screening a set of dissimilar columns to find the one with the best selectivity for the specific impurities present in the drug substance. chromatographyonline.com For certain organic impurities in technical-grade ε-caprolactam, HPLC on a silica (B1680970) gel column with acetonitrile (B52724) as the mobile phase and UV detection has been shown to be effective. researchgate.net
Thermodynamic and Phase Equilibrium Studies
Understanding the thermodynamic behavior and phase equilibria of systems containing caprolactam and ammonium sulfate is crucial for designing and optimizing separation processes like solvent extraction. tudelft.nlacs.org
The production of caprolactam often results in an aqueous solution containing ammonium sulfate. tudelft.nl The purification of caprolactam from this mixture is typically achieved through extraction with an organic solvent. tudelft.nl To model and optimize this extraction process, experimental liquid-liquid equilibrium (LLE) data for the quaternary system of water, caprolactam, ammonium sulfate, and an organic solvent (such as benzene, toluene (B28343), or 1-heptanol) are required. tudelft.nlacs.org
Studies have systematically measured LLE data for these systems at various temperatures. tudelft.nlacs.org A key finding is that the presence of ammonium sulfate significantly alters the phase behavior through a "salting-out" effect. tudelft.nlacs.org The addition of ammonium sulfate increases the distribution of caprolactam into the organic phase, enhancing the efficiency of the extraction. tudelft.nlacs.org Furthermore, increasing the temperature generally increases the solubility of caprolactam in the organic solvent to a greater extent than in the aqueous phase, further favoring extraction at higher temperatures. tudelft.nl This experimental data is often correlated using thermodynamic models like the Non-Random Two-Liquid (NRTL) model to facilitate process design and simulation. acs.orgresearchgate.net
| System Components | Temperature (K) | Key Finding |
|---|---|---|
| Water + Caprolactam + Ammonium Sulfate | 293.1, 313.1 | LLE data generated to validate experimental procedures and compare with literature. tudelft.nl |
| Water + Caprolactam + Ammonium Sulfate + Benzene | 293, 313, 333 | Ammonium sulfate causes significant salting-out of caprolactam into the benzene phase. acs.org |
| Water + Caprolactam + Ammonium Sulfate + Toluene | 293, 313, 333 | The NRTL model successfully correlates the LLE data, showing a strong salting-out effect. acs.org |
| Water + Caprolactam + Ammonium Sulfate + 1-Heptanol (B7768884) | 293, 313, 333 | Increased temperature enhances caprolactam solubility more in 1-heptanol than in water. tudelft.nl |
Table 3. Summary of researched liquid-liquid equilibrium (LLE) systems involving caprolactam and ammonium sulfate. tudelft.nlacs.orgtudelft.nl
Salting-Out Effects of Ammonium Sulfate on Caprolactam Distribution
The phenomenon of "salting-out" is a crucial aspect of the industrial processing of caprolactam, particularly in its separation and purification stages. This effect describes the decrease in solubility of a non-electrolyte, in this case, caprolactam, in an aqueous solution upon the addition of a salt, such as ammonium sulfate. bme.hukinampark.com The presence of ammonium sulfate significantly alters the phase equilibrium of caprolactam in aqueous and organic solvent systems, a principle that is leveraged to enhance extraction efficiency. bme.hutudelft.nl
During the manufacturing process of caprolactam, specifically after the Beckmann rearrangement of cyclohexanone (B45756) oxime in the presence of sulfuric acid, the resulting acidic mixture is neutralized with ammonia (B1221849). This neutralization step yields two distinct phases: a "lactam-oil" phase, which is a concentrated aqueous solution of caprolactam, and a "sulphate-brine" phase, a nearly saturated aqueous solution of ammonium sulfate containing a small amount of caprolactam. bme.hu To recover the caprolactam from the aqueous solution, it is typically extracted using an organic solvent. bme.huchemcess.com
The distribution of caprolactam between the aqueous and organic phases is heavily influenced by the concentration of ammonium sulfate. bme.hutudelft.nl In the absence of salt, the distribution of caprolactam, especially at low concentrations, favors the aqueous phase. bme.hu However, the addition of ammonium sulfate to the aqueous phase shifts the equilibrium, driving more caprolactam into the organic solvent phase. bme.hutudelft.nl This is because the hydration of the large number of ions from the dissolved ammonium sulfate reduces the availability of water molecules to solvate the caprolactam, thereby making it more favorable for the caprolactam to dissolve in the organic phase. tudelft.nl
Research has shown that increasing the concentration of ammonium sulfate in the aqueous phase leads to a higher distribution coefficient for caprolactam, favoring its transfer to the organic solvent. bme.huresearchgate.net This salting-out effect is beneficial for the industrial process as it reduces the amount of solvent required for efficient extraction of caprolactam. tudelft.nl For instance, in the water-caprolactam-benzene system, the addition of ammonium sulfate significantly enhances the extraction of caprolactam into the benzene phase. researchgate.net
The quantitative impact of ammonium sulfate on the distribution of caprolactam has been the subject of detailed studies. The equilibrium data for quaternary systems, such as water-caprolactam-organic solvent-ammonium sulfate, are essential for the design and optimization of industrial extraction columns. bme.huresearchgate.net These studies provide the necessary data to model and predict the phase behavior under various process conditions. researchgate.net
The following interactive table presents data on the equilibrium of the caprolactam/ammonium sulfate/water system, illustrating the composition of the two resulting phases at equilibrium. bme.hu
Equilibrium Data for the Caprolactam/Ammonium Sulfate/Water System | Caprolactam Phase (wt%) | Ammonium Sulfate Phase (wt%) | | :--- | :--- | | Caprolactam | Ammonium Sulfate | Water | Caprolactam | Ammonium Sulfate | Water | | 67.8 | 0.2 | 32.0 | 0.7 | 39.5 | 59.8 | | 59.2 | 0.4 | 40.4 | 1.1 | 38.8 | 60.1 | | 48.0 | 0.8 | 51.2 | 2.0 | 37.0 | 61.0 | | 37.5 | 1.5 | 61.0 | 3.5 | 35.0 | 61.5 | | 28.0 | 2.5 | 69.5 | 5.8 | 32.5 | 61.7 | | 19.5 | 4.0 | 76.5 | 9.0 | 29.0 | 62.0 | | 14.0 | 5.8 | 80.2 | 13.0 | 25.0 | 62.0 |
This salting-out effect is a fundamental principle applied in the industrial production of caprolactam to maximize product recovery and improve the economic efficiency of the process. chemcess.comgoogle.com The use of ammonium sulfate, a co-product of the synthesis, to enhance the extraction of caprolactam is an elegant example of process integration. bme.hu
Theoretical and Computational Investigations of Caprolactam Sulfate
Density Functional Theory (DFT) Studies on Reaction Pathways and Catalytic Mechanisms
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is instrumental in elucidating reaction mechanisms, identifying reactive sites, and analyzing the stability of transition states. mdpi.com In the context of caprolactam synthesis, DFT is pivotal for studying the acid-catalyzed Beckmann rearrangement of cyclohexanone (B45756) oxime, the cornerstone of industrial production, which traditionally uses sulfuric acid. unive.itucm.esresearchgate.net
The industrial synthesis of ε-caprolactam is dominated by the Beckmann rearrangement of cyclohexanone oxime, a reaction classically catalyzed by strong acids like oleum (B3057394) or concentrated sulfuric acid. ucm.esresearchgate.net Understanding the precise role of the sulfate (B86663) species and the energy landscape of this reaction is critical for process optimization and mitigating byproduct formation. DFT calculations have been employed to map the potential energy surfaces and elucidate the intricate mechanisms of this transformation.
Computational studies have revealed that sulfuric acid is not merely a proton donor but an active participant in the reaction mechanism. Ab initio calculations suggest that H2SO4 can catalyze the crucial 1,2-proton-shift step via a cyclic transition structure, acting as a proton-transfer bridge. researchgate.net This proposed mechanism has a significantly lower reaction barrier compared to previously suggested pathways. researchgate.net DFT has also been used to explore the reaction over solid acid catalysts like zeolites, which are being developed to replace liquid sulfuric acid. researchgate.net These studies calculate the activation energies for the elementary steps of the rearrangement, identifying the rate-determining step. For instance, in the gas-phase reaction over a zeolite, the transformation of the N-protonated to an O-protonated oxime species is often the rate-controlling step. researchgate.net
Furthermore, DFT is used to investigate undesirable side reactions. In aprotic solvents, the hydrolysis of cyclohexanone oxime can occur, leading to catalyst deactivation. unive.it DFT studies have been conducted to understand the pathways of this secondary reaction, providing insights into catalyst poisoning. unive.it By calculating and comparing the energy barriers for desired versus undesired reaction pathways, researchers can better predict catalyst selectivity and stability. mdpi.comunive.it
Table 1: Representative Energy Barriers in Beckmann Rearrangement Calculated by Computational Methods
| Reaction Step / System | Computational Method | Calculated Energy Barrier (kJ/mol) | Finding |
| Uncatalyzed Beckmann Rearrangement | |||
| 1,2-Proton Shift | G4 composite procedure | High activation energy | The uncatalyzed reaction has a high barrier, necessitating a catalyst. |
| H2SO4-Catalyzed Rearrangement | |||
| 1,2-Proton Shift (via cyclic TS) | G4 composite procedure | Lowered by ~48 kJ/mol vs. previous models | Sulfuric acid actively participates as a proton bridge, significantly lowering the barrier. researchgate.net |
| Zeolite-Catalyzed Rearrangement (Gas-Phase) | |||
| N-protonated to O-protonated shift | ONIOM (B3LYP/PM3) & DFT | ~178 | This initial proton shift is identified as the rate-controlling step on the solid acid catalyst. researchgate.net |
| N-insertion & Hydrolysis | ONIOM (B3LYP/PM3) & DFT | 10 and 54 | Subsequent steps have significantly lower energy barriers. researchgate.net |
A major focus of modern research is the development of environmentally benign processes for caprolactam production that eliminate the vast quantities of ammonium (B1175870) sulfate byproduct generated in the conventional process. idexlab.com Computational design, guided by DFT, plays a crucial role in the rational development of new, highly selective solid catalysts. researchgate.netmdpi.com The goal is not to design a "caprolactam sulfate" catalyst, but rather to design catalysts that circumvent the need for sulfuric acid altogether.
The design process typically involves screening potential catalyst materials and identifying promising candidates for experimental synthesis and testing. nih.gov DFT is used to model the reaction on different catalyst surfaces, such as various types of zeolites or other solid acids. idexlab.comresearchgate.net These calculations help identify the nature of the active sites—for example, silanol (B1196071) nests within zeolite frameworks—and how they interact with reactant molecules. researchgate.net By calculating key descriptors, such as the adsorption energies of reactants and the energy barriers for transition states on the catalyst surface, a relationship between the catalyst's structure and its predicted performance can be established. nih.gov This descriptor-based approach allows for the high-throughput screening of numerous potential materials, accelerating the discovery of catalysts with superior activity, selectivity, and longevity. nih.gov
Table 2: Workflow for Computational Design of Alternative Catalysts for Caprolactam Synthesis
| Step | Description | Computational Tools/Methods | Objective |
| 1. Mechanism Elucidation | Determine the elementary reaction steps on a model catalyst surface. | DFT, Transition State Search Algorithms | Understand the fundamental reaction pathway and identify potential rate-limiting steps. |
| 2. Active Site Identification | Model different potential active sites on the catalyst (e.g., Brønsted vs. Lewis acid sites, surface defects). | DFT, Cluster Models, Periodic Slab Models | Pinpoint the specific structural features responsible for catalytic activity. researchgate.net |
| 3. Descriptor Calculation | Calculate key parameters (descriptors) that correlate with catalytic activity, such as adsorption energies or transition state energies. | DFT | Develop a quantitative measure to predict catalyst performance without running a full reaction simulation. nih.gov |
| 4. High-Throughput Screening | Computationally screen a large database of candidate materials by calculating the chosen descriptor(s). | DFT, Machine Learning Models | Rapidly identify a small number of promising catalyst materials from a vast chemical space. |
| 5. Experimental Validation | Synthesize and test the most promising candidates identified through screening. | Laboratory Catalyst Synthesis, Reactor Testing | Confirm the computational predictions and provide feedback for refining the theoretical models. nih.gov |
Elucidation of Energy Barriers and Transition States in Sulfate-Mediated Reactions
Molecular Dynamics Simulations for Understanding Intermolecular Interactions in Ionic Liquid Systems
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. tdl.org This technique is particularly well-suited for investigating the complex intermolecular interactions within condensed-phase systems, such as ionic liquids (ILs) and deep eutectic solvents (DESs). researchgate.netacs.org Recent research has explored the use of caprolactam as a key component in novel DESs, and MD simulations provide crucial insights into their structure, dynamics, and function at the molecular level. researchgate.netacs.org
MD simulations have been used to explore the formation of caprolactam-based DESs, for example, those combining caprolactam with salts like tetrabutylammonium (B224687) halides. researchgate.netacs.org A key finding from these simulations is the dramatic change in the hydrogen-bonding network. Upon formation of the DES, the extensive hydrogen bonds that exist between caprolactam molecules in their pure state are significantly disrupted, a phenomenon that explains the large melting point depression observed experimentally. acs.org
By analyzing radial distribution functions, interaction energies, and hydrogen bond lifetimes, researchers can build a detailed picture of the solvation environment. researchgate.netacs.org For instance, in a DES designed for natural gas desulfurization, MD simulations revealed strong, preferential interactions between the halide anions of the solvent and hydrogen sulfide (B99878) (H2S), explaining the mechanism of selective absorption. acs.org These simulations allow for the study of the system under various conditions of temperature and pressure, providing data that is complementary to experimental measurements. acs.org The insights gained from MD simulations are vital for the rational design of new task-specific ionic liquids where caprolactam acts as a hydrogen-bond donor. researchgate.netmdpi.com
Table 3: Intermolecular Interactions in Caprolactam-Based Deep Eutectic Solvents (DES) Studied by MD Simulations
| Interaction Type | Description | Key Findings from MD Simulations | Significance |
| Hydrogen Bonding | Interaction between the amide proton (N-H) of caprolactam and a hydrogen bond acceptor (e.g., another caprolactam, a halide anion). | A significant decrease (~92%) in caprolactam-caprolactam hydrogen bonds upon DES formation. Strong hydrogen bonds form between caprolactam and the anion of the salt. acs.org | Explains the liquid state of the DES at room temperature and the role of caprolactam as a hydrogen-bond donor. |
| Ionic Interactions | Electrostatic forces between the cation and anion of the salt component in the DES. | The interaction energy between the cation-anion pairs is reduced in the presence of caprolactam. acs.org | Contributes to the overall stability and properties of the liquid mixture. |
| Van der Waals Forces | Non-specific attractive or repulsive forces between molecules. | Govern the packing and spatial arrangement of the alkyl chains of the cations and the caprolactam rings. | Influences the density, viscosity, and transport properties of the solvent. |
| Solute-Solvent Interactions | Interactions between the DES components and a dissolved species (e.g., H2S). | Revealed strong, specific interactions between the DES anion and H2S, which were much stronger than interactions with methane. acs.org | Elucidates the mechanism of selective gas absorption and aids in the design of functional materials for separation processes. |
Process Modeling and Simulation for Optimization and Design
Process modeling and simulation are essential engineering tools used to design, analyze, and optimize large-scale chemical processes. mdpi.com For the production of caprolactam, where managing heat, reaction kinetics, and purification is critical, simulation provides a powerful platform for improving efficiency and reducing costs. irjet.netucl.ac.uk Software packages like Aspen Plus are widely used to create steady-state or dynamic models of the entire production line or specific unit operations. irjet.netglobethesis.com
These simulations are applied to various stages of the caprolactam process. For instance, a detailed model of the cyclohexanone ammoximation reactor can be developed to perform sensitivity analyses on key parameters like temperature and reactor volume, thereby identifying the optimal operating conditions to maximize the conversion of raw materials. irjet.net Models have also been developed for the entire oximation stage of the HPO process, allowing for the scale-up of a plant from 50 kt/a to 70 kt/a with high accuracy. globethesis.com In the purification stages, rigorous simulation models of reactive distillation columns are used to optimize the removal of impurities, which is crucial for producing high-quality caprolactam. ucl.ac.uk
Beyond process simulation, Computational Fluid Dynamics (CFD) is used to model the complex flow phenomena inside reactors. researchgate.netrsc.org CFD can simulate how the flow patterns and mixing within a reactor influence local temperatures and concentrations, which in turn affect reaction rates and polymer properties during the subsequent polymerization of caprolactam. researchgate.net By coupling fluid dynamics with reaction kinetics, CFD models can predict the formation of hot spots in fixed-bed reactors or inhomogeneities in polymer conversion, providing critical information for safe and efficient reactor design. researchgate.netcetjournal.it
Table 4: Applications of Process Modeling and Simulation in Caprolactam Production
| Application Area | Simulation Tool / Method | Objectives & Key Outcomes |
| Process Design & Scale-Up | Aspen Plus, gPROMS | Develop and validate process flowsheets. Scale-up production capacity (e.g., from 50 to 70 kt/a). Evaluate different process configurations. ucl.ac.ukglobethesis.com |
| Reactor Optimization | Aspen Plus, Custom Kinetic Models | Maximize reactant conversion (e.g., >99% cyclohexanone conversion). Determine optimal operating conditions (temperature, pressure, feed ratios). Minimize byproduct formation. irjet.net |
| Purification Process | Rigorous Distillation Models (in Aspen Plus, gPROMS) | Design and optimize reactive distillation columns. Minimize total unitary cost by optimizing energy use and raw material losses. Ensure final product purity. ucl.ac.uk |
| Fluid Dynamics Analysis | Computational Fluid Dynamics (CFD) | Visualize flow patterns and mixing inside reactors. Predict and mitigate hot spot formation. Analyze the effect of flow on polymer conversion and homogeneity. researchgate.netcetjournal.it |
| Safety & Troubleshooting | Dynamic Simulation | Analyze transient behaviors during startups, shutdowns, and process disturbances. Identify plant bottlenecks and potential operational issues. globethesis.com |
Future Research Directions and Emerging Paradigms
Development of Novel Caprolactam Sulfate-Based Catalytic Systems with Enhanced Performance
The conventional Beckmann rearrangement, which uses oleum (B3057394) or concentrated sulfuric acid, is highly efficient but environmentally problematic due to the large quantities of ammonium (B1175870) sulfate (B86663) produced. acs.org A significant area of research is therefore dedicated to creating new catalytic systems that can drive this reaction more cleanly and effectively.
Heterogeneous Solid Acid Catalysts:
A major thrust in this area is the replacement of liquid acids with solid acid catalysts. These offer advantages in terms of separation, reusability, and reduced corrosion.
Zeolites and Molecular Sieves: Zeolite catalysts, such as ZSM-5, S-1, and Beta zeolite, are being extensively investigated for the vapor-phase Beckmann rearrangement. acs.orgacs.orgrsc.org High silica (B1680970) MFI-type zeolites are particularly promising for commercial production. rsc.orggoogle.com Researchers are also designing bifunctional, nanoporous aluminophosphate (AlPO) molecular sieves. For instance, Mg- and Si-containing AlPO-5 catalysts (MgAlPO-5, SiAlPO-5, and MgSiAlPO-5) have shown synergistic enhancements in catalytic activity for the vapor-phase Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam. rsc.org Bifunctional catalysts containing both redox and acidic sites, such as Co(III), Mn(III), or Fe(III) ions incorporated into AlPO frameworks, enable a single-step, solvent-free conversion of cyclohexanone to caprolactam at lower temperatures. pnas.orgnih.gov
Nanocatalysts: The use of nano-sized catalysts is another emerging trend. For example, nano-Fe3O4 particles have been demonstrated as a green, heterogeneous catalyst for the Beckmann rearrangement under ultrasound irradiation, offering a simple, inexpensive, and efficient method with easy catalyst recovery using an external magnet. jmcs.org.mx
Other Solid Acids: Other materials like boria-supported zirconia (B2O3/ZrO2) and sulfated Zr-MCM-41 are also being explored as effective solid acid catalysts for this transformation. kaimosi.comresearchgate.net
Ionic Liquids:
Ionic liquids (ILs) are being explored as both solvents and catalysts for the Beckmann rearrangement. acs.orgthieme-connect.comacs.org
Brønsted Acidic Ionic Liquids: Inexpensive protic ionic liquids synthesized from amines and sulfuric acid can catalyze the reaction, and their use can eliminate the need for the ammonia (B1221849) neutralization step, thus significantly improving atom economy. acs.orgfigshare.com The caprolactam product can be one of the components of the ionic liquid itself, which can decrease the strong chemical combination between the product and the catalyst, facilitating easier separation. sci-hub.se
Task-Specific Ionic Liquids: Novel task-specific ionic liquids have been designed for the Beckmann rearrangement, allowing for easy separation of the caprolactam product through simple water extraction. ionike.com
The performance of some of these novel catalytic systems is summarized in the table below.
| Catalyst System | Reaction Phase | Key Advantages | Reference |
| Bifunctional Nanoporous Aluminophosphates | Liquid (solvent-free) | Single-step process, no ammonium sulfate byproduct, high selectivity (65-78%) | pnas.orgnih.gov |
| High Silica MFI Zeolite | Vapor | Industrial viability, eliminates oleum use | rsc.org |
| Nano Fe3O4 with Ultrasound | Liquid | Green catalyst, easy magnetic separation, high yield | jmcs.org.mx |
| Brønsted Acidic Ionic Liquids | Liquid | Eliminates neutralization step, improved atom economy, reusable | acs.orgfigshare.com |
Table 1: Comparison of Novel Catalytic Systems for Caprolactam Synthesis
Innovative Sustainable Production Routes for Caprolactam Minimizing Sulfate Waste
The primary driver for innovation in caprolactam production is the reduction or elimination of the vast quantities of ammonium sulfate byproduct. acs.org Several "green" production routes are under active development and, in some cases, commercial implementation.
Vapor-Phase Beckmann Rearrangement:
This approach avoids the use of fuming sulfuric acid, thereby eliminating the production of ammonium sulfate. sumitomo-chem.co.jphighchem.co.jpsumitomo-chem.co.jp Sumitomo Chemical has commercialized a process that uses a proprietary solid catalyst for the gas-phase rearrangement, producing high-quality caprolactam without ammonium sulfate generation. sumitomo-chem.co.jphighchem.co.jpsumitomo-chem.co.jp This technology is now being licensed globally. sumitomo-chem.co.jphighchem.co.jp The catalysts for this process are often based on high-silica MFI zeolites. chemcess.com
One-Step "Green" Processes:
Research into single-step catalytic conversions from cyclohexanone to caprolactam is a significant area of focus. These processes often utilize bifunctional catalysts in a solvent-free system. pnas.orgnih.gov For example, a process using a nanoporous solid catalyst with both redox and acid centers can convert cyclohexanone, air, and ammonia directly to caprolactam at around 80°C, completely avoiding the ammonium sulfate issue. nih.gov Another one-step process involves the liquid-phase nitrosation of cyclohexane (B81311) using novel AlVPO composite catalysts in the presence of concentrated sulfuric acid, which shows improved selectivity compared to using fuming sulfuric acid. hep.com.cn
Alternative Feedstocks and Pathways:
From Hexamethylenediamine (B150038): A green production pathway for hexamethylenediamine (a precursor for nylon-66) from caprolactam has been developed. This involves the ammoniation of caprolactam to 6-aminocapronitrile, followed by hydrogenation. rsc.org This creates a link between the nylon-6 and nylon-66 value chains.
From Lysine: Researchers are exploring the use of bio-based feedstocks like L-lysine to produce caprolactam via hydrogenolysis over bifunctional metal-supported catalysts, such as Iridium on an HB zeolite support. kaimosi.com
From 6-Aminocapronitrile: The synthesis of caprolactam from 6-aminocapronitrile using near- and supercritical water as a solvent, reactant, and catalyst is being investigated as a continuous flow process. rsc.org
Process Intensification and Efficiency Improvements:
Modern technical adaptations to traditional routes are also contributing to sustainability. For instance, the rectification dehydrogenation of by-product cyclohexane in cyclohexanone production can significantly increase atomic utilization. ktu.ltktu.lt
The following table highlights some of the key sustainable production routes.
| Production Route | Key Innovation | Sulfate Waste Status | Reference |
| Vapor-Phase Beckmann Rearrangement | Use of solid acid catalysts in the gas phase | Eliminated | sumitomo-chem.co.jphighchem.co.jpsumitomo-chem.co.jp |
| One-Step Catalytic Conversion | Bifunctional catalysts for direct conversion | Eliminated | pnas.orgnih.gov |
| Synthesis from L-lysine | Use of renewable, bio-based feedstock | Not a primary byproduct | kaimosi.com |
| Synthesis from 6-Aminocapronitrile | Use of supercritical water as a green solvent | Eliminated | rsc.org |
Table 2: Overview of Sustainable Caprolactam Production Routes
Advanced Separation and Purification Strategies for Complex Sulfate-Containing Streams
Even with the development of sulfate-free routes, the large-scale existing infrastructure for conventional caprolactam production necessitates advanced methods for separating caprolactam from sulfate-containing streams. Efficient purification is also critical for the newer, greener processes.
Liquid-Liquid Extraction:
This is a conventional method, but innovation continues with the search for better solvents. While benzene (B151609) and toluene (B28343) have been traditionally used, their toxicity has prompted research into alternatives like ethers, esters, alcohols, and ketones. researchgate.net A significant advancement is the use of room-temperature ionic liquids as extraction solvents, which are non-volatile and can be more environmentally friendly. researchgate.net A method has also been developed to separate caprolactam from this compound using a mixed organic solvent system and water as an extractant, allowing for the recycling of a portion of the sulfuric acid. google.com
Membrane Separation:
Membrane-based technologies are gaining traction as energy-efficient and effective separation methods.
Reverse Osmosis (RO): RO membranes have shown high rejection rates (over 99.7%) for caprolactam, making them suitable for concentrating dilute caprolactam streams from wastewater for recycling back into the process. erpublications.com
Membrane Bioreactors (MBR): For wastewater treatment, combining pretreatment methods with an MBR system can effectively remove COD (Chemical Oxygen Demand) and other contaminants from caprolactam production wastewater. google.com
Membrane Integration in Reactors: In some modern processes, membrane separation components are integrated directly into reactors, such as in the ammoximation of cyclohexanone, to improve selectivity and conversion rates. ktu.ltktu.ltengineering.org.cn
Evaporation and Distillation:
Thin-film evaporation is a key technology for purifying caprolactam, particularly in recovering it from aqueous solutions containing oligomers after the polymerization stage. sms-vt.com This technique is used to pre-concentrate the caprolactam solution before final distillation. sms-vt.com
Ion Exchange and Chromatography:
For final purification, ion exchange systems composed of chromatography resins and ion exchange devices are used to remove trace ionic impurities (like NH4+ and SO42-) and some organic impurities from crude caprolactam aqueous solutions before the final hydrogenation and distillation steps. google.com
Exploration of New Applications for this compound and its Derivatives as Functional Materials
While the primary focus regarding this compound is on minimizing its formation, research is also exploring potential value-added applications for caprolactam and its derivatives, moving beyond their traditional roles.
Functional Polymers:
The vast majority of caprolactam is used to produce Nylon 6, a versatile polymer for fibers and plastics. wikipedia.orgguidechem.com Research is ongoing to modify caprolactam monomers to create novel polyamides with tailored properties.
Pharmaceutical and Agrochemical Intermediates:
Caprolactam itself is a precursor in the synthesis of several pharmaceutical drugs, including pentylenetetrazol, meptazinol, and laurocapram. wikipedia.org Its derivatives are also used in the manufacture of agrochemicals and other fine chemicals. ontosight.ai
Development of Novel Ionic Liquids:
A fascinating emerging application is the use of caprolactam as a component in the synthesis of novel Brønsted acidic ionic liquids. sci-hub.semdpi.com These caprolactam-based ionic liquids have shown promise as catalysts in various chemical reactions, such as biodiesel production. mdpi.com They offer advantages like lower cost, lower toxicity, and simpler preparation compared to more traditional imidazole- or pyridine-based ionic liquids. mdpi.com
Conversion to Other High-Value Chemicals:
There is growing interest in using caprolactam as a platform molecule to produce other valuable chemicals. A notable example is the development of a green process to synthesize hexamethylenediamine, a key monomer for Nylon 6,6, from caprolactam. rsc.org This process diversifies the application of caprolactam and provides a more sustainable route to another major industrial polymer.
The exploration of these new applications represents a paradigm shift, viewing caprolactam not just as a monomer for a single polymer, but as a versatile chemical building block for a range of functional materials and high-value products.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing caprolactam sulfate in laboratory settings?
- Methodological Answer :
- Synthesis : this compound is typically prepared by reacting caprolactam with sulfuric acid under controlled stoichiometric conditions. Ensure precise molar ratios (e.g., 1:1 for caprolactam:H₂SO₄) and monitor temperature (20–25°C) to avoid side reactions like sulfonation .
- Characterization : Use HPLC for purity analysis (>99.5%), FTIR to confirm sulfonation (peaks at 1050–1150 cm⁻¹ for sulfate groups), and NMR (¹H/¹³C) to verify structural integrity. Thermal stability can be assessed via TGA (decomposition onset ~150°C) .
Q. How should researchers design experiments to assess the solubility and stability of this compound in aqueous systems?
- Methodological Answer :
- Solubility : Conduct phase equilibria studies using ternary systems (this compound + water + organic solvent). For example, measure partitioning coefficients in 1-octanol/water systems at varying pH (3–7) to model environmental behavior .
- Stability : Perform accelerated degradation studies under UV light or elevated temperatures (40–60°C) and quantify degradation products via LC-MS. Include controls with inert atmospheres (N₂) to isolate oxidative pathways .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported data on this compound’s catalytic role in polymerization?
- Methodological Answer :
- Systematic Variation : Compare polymerization kinetics (e.g., rate constants, molecular weight distributions) across controlled conditions:
- Catalyst concentration (0.1–1.0 wt%)
- Temperature (120–160°C)
- Presence of co-catalysts (e.g., ammonium sulfate) .
- Data Reconciliation : Use multivariate regression to isolate confounding variables (e.g., impurity profiles from synthesis batches). Cross-validate with FTIR and GPC to correlate catalyst activity with polymer branching .
Q. How can computational modeling complement experimental studies on this compound’s interaction with polyamide matrices?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate this compound’s diffusion in polyamide-6 melts using software like GROMACS. Parameters include force fields (e.g., CHARMM36) and temperature gradients (200–300 K) .
- Validation : Compare MD-predicted crystallinity (%) with XRD data from lab-synthesized composites. Address discrepancies by adjusting simulation parameters (e.g., chain entanglement density) .
Q. What advanced purification techniques improve this compound’s suitability for high-precision polymer applications?
- Methodological Answer :
- Multi-Stage Crystallization : Optimize solvent mixtures (e.g., water/ethanol) and cooling rates (0.5–2.0°C/min) to minimize co-crystallization of impurities like ammonium sulfate .
- Membrane Filtration : Use polyamide-based thin-film composite (TFC) membranes for nanofiltration (MWCO: 200–300 Da). Monitor flux decline and fouling resistance via SEM-EDX .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze variability in this compound’s thermal degradation data?
- Methodological Answer :
- Robust Statistical Framework : Apply ANOVA to compare degradation rates across batches. Use Tukey’s HSD post-hoc test to identify outliers. Report confidence intervals (95%) for activation energy (Eₐ) calculations from Arrhenius plots .
- Reproducibility Checklist :
- Document TGA heating rates (5–20°C/min) and sample mass (5±0.1 mg).
- Share raw data (e.g., DSC thermograms) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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